[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Catalog No.
S756360
CAS No.
106302-03-8
M.F
C24H24ClO3P
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphoni...

CAS Number

106302-03-8

Product Name

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride

Molecular Formula

C24H24ClO3P

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The compound [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a phosphonium salt characterized by its triphenylphosphonium cation and a unique ethoxycarbonyl-oxopropyl moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties. The presence of the triphenylphosphonium group enhances its lipophilicity, which can facilitate cellular uptake in biological systems.

  • [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is considered a skin and eye irritant [].
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Organic Synthesis:

  • Due to its positively charged phosphonium center, 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride can act as a precursor for the synthesis of various phosphorus-containing organic compounds. These compounds can find applications in catalysis, medicinal chemistry, and material science.

Wittig Reaction:

  • The compound can potentially be employed as a Wittig reagent, a class of reagents used in organic synthesis to form carbon-carbon double bonds. The ability of the ethoxycarbonyl group (CH3CH2OCO) to be cleaved under specific conditions allows for the formation of desired alkenes [].

Ionic Liquids:

  • The combination of a bulky triphenylphosphonium cation and a chloride anion suggests the possibility of using 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride as a starting material for the development of task-specific ionic liquids. These designer ionic liquids have applications in various fields, including catalysis, separations, and electrochemistry [].
Typical of phosphonium salts, including:

  • Nucleophilic Substitution Reactions: The positively charged phosphorus can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Alkylation Reactions: The ethoxycarbonyl group can be involved in alkylation processes, where it can serve as a leaving group in reactions with nucleophiles.
  • Cyclization Reactions: The structure allows for potential cyclization, forming cyclic compounds that may exhibit distinct biological activities.

These reactions are facilitated by the unique functional groups present in the compound, enabling it to act as a versatile intermediate in organic synthesis.

The biological activity of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is linked to its ability to interact with various biological targets. Phosphonium compounds are known for their:

  • Antimicrobial Properties: Many phosphonium salts exhibit activity against bacteria and fungi, potentially making them useful in pharmaceutical applications.
  • Cytotoxic Effects: Some studies suggest that phosphonium compounds can induce apoptosis in cancer cells, indicating their potential as anticancer agents.
  • Cellular Uptake Mechanisms: The lipophilic nature of the triphenylphosphonium moiety may facilitate the compound's penetration into cell membranes, enhancing its bioavailability.

Several methods can be employed to synthesize [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

  • Reaction of Triphenylphosphine with Ethoxycarbonylacetone: This method involves the reaction of triphenylphosphine with ethoxycarbonylacetone under controlled conditions, typically involving solvents like dichloromethane.
  • Quaternization Reaction: The resulting phosphonium salt can be formed by treating the intermediate with an appropriate alkyl halide (e.g., benzyl chloride) to introduce the triphenylphosphonium group.
  • One-Pot Synthesis: A more efficient approach could involve a one-pot reaction where all reagents are combined simultaneously under optimized conditions, reducing the number of purification steps required.

The applications of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride span various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting microbial infections or cancer.
  • Chemical Probes: Its ability to penetrate cell membranes makes it a candidate for use as a chemical probe in cellular studies.

Interaction studies involving this compound often focus on its binding affinity and mechanism of action with biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines, providing insight into its therapeutic potential.
  • Mechanistic Studies: To elucidate the pathways through which the compound exerts its biological effects, including apoptosis induction or antimicrobial action.

Several compounds share structural similarities with [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PBasic phosphine without additional functional groups; used widely in catalysis.
EthoxycarbonylacetoneC₈H₁₄O₃Contains similar ethoxycarbonyl group but lacks phosphonium functionality; used in organic synthesis.
Benzoyltriphenylphosphonium chlorideC₂₁H₁₈ClOPSimilar triphenylphosphonium structure but with a benzoyl group; exhibits different reactivity and biological properties.

Uniqueness

The uniqueness of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride lies in its combination of both ethoxycarbonyl and oxopropyl functionalities alongside the triphenylphosphonium moiety. This combination enhances its reactivity profile and potential biological activities compared to other similar compounds, making it a valuable candidate for further research and application development.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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